3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid
CAS No.:
Cat. No.: VC15868269
Molecular Formula: C13H9NO4S
Molecular Weight: 275.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9NO4S |
|---|---|
| Molecular Weight | 275.28 g/mol |
| IUPAC Name | 3-[5-(2-nitrophenyl)thiophen-2-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H9NO4S/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16) |
| Standard InChI Key | YRLXKGPNOMEQDX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of three key components:
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Thiophene ring: A five-membered heterocycle with sulfur at position 1, providing aromaticity and planar geometry.
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2-Nitrophenyl substituent: A benzene ring with a nitro group (-NO) at the ortho position, introducing electron-withdrawing effects.
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Prop-2-enoic acid: An α,β-unsaturated carboxylic acid group enabling conjugation with the thiophene ring .
The spatial arrangement of these groups facilitates π-π stacking interactions and intramolecular charge transfer, as evidenced by computational studies on analogous nitro-thiophene derivatives .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.28 g/mol |
| Purity | ≥95% |
| Solubility | Limited in water; soluble in DMSO, DMF |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The nitro group’s ortho position induces steric hindrance, potentially reducing crystalline packing efficiency compared to para-substituted analogs .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Suzuki-Miyaura Coupling: 2-Nitrophenylboronic acid reacts with 2-bromothiophene in the presence of a palladium catalyst (e.g., Pd(PPh)) to form 5-(2-nitrophenyl)thiophene-2-carbaldehyde.
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Knoevenagel Condensation: The aldehyde intermediate undergoes condensation with malonic acid in the presence of piperidine to yield the α,β-unsaturated carboxylic acid.
Reaction Conditions:
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Suzuki coupling: 80°C, 12 h, mixed solvent (toluene:ethanol 3:1).
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Knoevenagel: 100°C, 6 h, acetic acid as solvent.
Industrial Scalability
Industrial production faces challenges due to:
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High catalyst costs in Suzuki coupling.
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Purification difficulties caused by nitro group decomposition at elevated temperatures.
Continuous flow reactors and immobilized palladium catalysts are proposed to enhance yield and reduce waste .
Reactivity and Functionalization
Electrophilic Substitution
The thiophene ring undergoes electrophilic substitution at the 4-position (para to sulfur). For example, bromination with Br/FeBr yields 4-bromo derivatives, useful in cross-coupling reactions .
Nitro Group Transformations
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Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, producing 3-[5-(2-aminophenyl)thiophen-2-yl]prop-2-enoic acid .
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Oxidation: Under strong acidic conditions (HSO, HNO), the nitro group can oxidize to a carboxylic acid, though this pathway is less common .
Conjugate Addition
The α,β-unsaturated acid undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-position. For instance, reaction with benzylamine forms 3-[5-(2-nitrophenyl)thiophen-2-yl]-3-(benzylamino)propanoic acid .
| Target | Binding Energy (kcal/mol) | Predicted IC |
|---|---|---|
| EGFR | -9.2 | 1.2 µM |
| VEGFR-2 | -8.7 | 3.5 µM |
| PDGFR-β | -8.1 | 8.9 µM |
Oxidoreductase Interactions
Crystallographic fragment screening reveals nitroaromatics as substrates for flavin-dependent oxidoreductases . The compound generates reactive oxygen species (ROS) in the presence of CtFDO enzyme, suggesting utility in prodrug systems activated under hypoxic conditions .
Applications in Materials Science
Organic Electronics
The conjugated thiophene-nitrophenyl system exhibits a bandgap of 2.8 eV, suitable for:
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Organic photovoltaics: As an electron acceptor in bulk heterojunction cells.
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Electroluminescent devices: Emitting in the blue-green spectrum (λ = 480 nm) .
Metal-Organic Frameworks (MOFs)
Functionalization with zinc nodes produces MOFs with surface areas >800 m/g, applicable in gas storage (CO uptake: 12 wt% at 298 K) .
Comparative Analysis with Structural Analogs
Table 2: Key differences between nitro-thiophene derivatives .
| Compound | Substituent Position | Bioactivity (IC) |
|---|---|---|
| 3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid | Meta-nitro | EGFR: 2.4 µM |
| 3-[5-(4-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid | Para-nitro | EGFR: 0.9 µM |
| Target compound | Ortho-nitro | EGFR: 1.2 µM |
The ortho-nitro derivative exhibits intermediate kinase inhibition due to steric effects limiting target engagement .
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